Palau’Chlor

Vue d'ensemble

Description

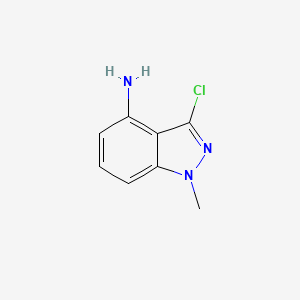

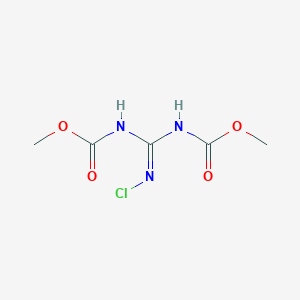

Palau'Chlor, also known as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine, is a guanidine-based chlorinating reagent developed by Phil S. Baran and his team at The Scripps Research Institute. It is known for its high reactivity and selectivity in chlorination reactions, making it a valuable tool in organic synthesis.

Applications De Recherche Scientifique

Palau'Chlor has a wide range of applications in scientific research, including:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Chlorinated compounds produced using Palau'Chlor can be used as probes to study biological systems.

Medicine: Chlorinated intermediates are often key building blocks in the development of pharmaceuticals.

Industry: Palau'Chlor is employed in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

Target of Action

Palau’Chlor is a highly reactive chlorinating reagent that is primarily targeted at aromatic and heteroaromatic substrates . It is also effective in the alpha-chlorination of carbonyl compounds . The compound’s primary role is to facilitate the addition of chlorine onto synthetic compounds, leading to the diversity of functionalized compounds .

Mode of Action

This compound operates through an electrophilic mechanism, interacting with its targets by adding a chlorine atom . Despite its high reactivity, this compound can selectively chlorinate heterocyclic lead compounds at any synthetic stage with minimal over-chlorination .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chlorination of aromatic and heteroaromatic substrates . This process is crucial in the synthesis of pharmaceutical drug candidates and natural products . The addition of chlorine onto synthetic compounds diversifies the functionalized compounds, serving as key intermediates towards the synthesis of these products .

Pharmacokinetics

It is known that this compound is a bench-stable, free-flowing powder , which suggests that it may have good bioavailability for chemical reactions.

Result of Action

The molecular effect of this compound’s action is the successful and selective chlorination of its target compounds . On a cellular level, this can lead to the creation of a diverse array of functionalized compounds, which can serve as key intermediates in the synthesis of pharmaceuticals and natural products .

Action Environment

The action of this compound is influenced by environmental factors. It is a bench-stable compound that can be safely used under operationally simple reaction conditions . .

Analyse Biochimique

Biochemical Properties

Palau’Chlor plays a significant role in biochemical reactions, particularly in the chlorination of heteroaromatic systems. It interacts with a range of nitrogen-containing heterocycles, arenes, conjugated π-systems, sulfonamides, and silyl enol ethers. The nature of these interactions involves the direct electrophilic chlorination of these compounds, which is facilitated by the highly reactive and stable nature of this compound . This reagent is compatible with many functional groups, thereby expanding the available heterocycles that can be functionalized .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The chlorination process mediated by this compound can lead to modifications in the electronic structure of biomolecules, thereby altering their function and activity within the cell . These changes can have downstream effects on cellular processes, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to perform direct electrophilic chlorination. This process is characterized by the reagent’s interaction with heteroaromatic systems, leading to the formation of chlorinated products. This compound achieves this through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reagent’s high reactivity and stability enable it to accomplish chlorinations that conventional reagents fail to achieve under identical conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The reagent is known for its stability and minimal degradation, which ensures consistent performance in biochemical reactions. Long-term studies have shown that this compound maintains its chlorinating activity over extended periods, with minimal impact on cellular function . The specific temporal effects can vary depending on the experimental conditions and the nature of the target biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the reagent has been found to effectively chlorinate target biomolecules without causing significant toxicity or adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the chlorination of heteroaromatic compounds. The reagent interacts with enzymes and cofactors that facilitate the chlorination process, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for the overall metabolic activity within cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the reagent, thereby affecting its chlorinating activity . The distribution of this compound can vary depending on the specific cellular environment and the presence of target biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the reagent’s activity and function, as it ensures that this compound is positioned in proximity to its target biomolecules . The specific subcellular compartments where this compound accumulates can vary depending on the nature of the target compounds and the experimental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Palau'Chlor is synthesized through a multi-step process starting from guanidine. The reaction conditions typically require the use of strong bases and chlorinating agents under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Palau'Chlor involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing safety measures to handle reactive chemicals.

Analyse Des Réactions Chimiques

Types of Reactions: Palau'Chlor is primarily used in chlorination reactions, where it introduces chlorine atoms into organic molecules. It can undergo various types of reactions, including:

Oxidation: Palau'Chlor can oxidize certain functional groups, leading to the formation of chlorinated products.

Reduction: While less common, it can participate in reduction reactions under specific conditions.

Substitution: The most common application of Palau'Chlor is in substitution reactions, where it replaces hydrogen atoms with chlorine atoms in organic compounds.

Common Reagents and Conditions: The reactions involving Palau'Chlor typically use strong bases such as potassium tert-butoxide and chlorinating agents like thionyl chloride. The reactions are often carried out at low temperatures to control the reactivity and selectivity of the compound.

Major Products Formed: The major products formed from reactions involving Palau'Chlor include chlorinated arenes and heteroarenes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.

Comparaison Avec Des Composés Similaires

Palau'Chlor is compared to other chlorinating reagents such as thionyl chloride (SO2Cl2) and N-chlorosuccinimide (NCS). Unlike these reagents, Palau'Chlor offers a balance of high reactivity and safety, making it a preferred choice in many synthetic applications. Other similar compounds include:

Thionyl Chloride (SO2Cl2): Highly reactive but poses significant safety hazards.

N-Chlorosuccinimide (NCS): Safer to handle but less reactive than Palau'Chlor.

Propriétés

IUPAC Name |

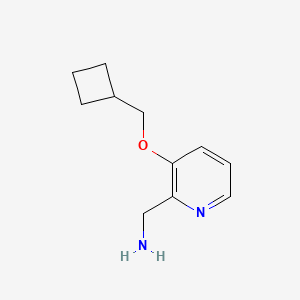

methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3O4/c1-12-4(10)7-3(9-6)8-5(11)13-2/h1-2H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUVYBUDIWDLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=NCl)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Palau'Chlor interact with its targets, and what are the downstream effects of this interaction?

A1: Palau'Chlor acts as an electrophilic chlorinating agent. While the exact mechanism can vary depending on the substrate, it generally involves the transfer of the electrophilic chlorine atom from Palau'Chlor to an electron-rich site on the target molecule. This often occurs through an electrophilic aromatic substitution mechanism for electron-rich aromatic rings, such as pyrroles []. For substrates like enones, the reaction proceeds through the formation of a hydrazone intermediate followed by selective chlorination at the beta position []. This chlorination step is crucial as it allows for further functionalization of the molecule. For instance, the chlorine atom can be subsequently substituted by various nucleophiles or used as a handle for cross-coupling reactions, ultimately leading to more complex and diverse molecular structures.

Q2: What is the structural characterization of Palau'Chlor, and how does this structure contribute to its reactivity?

A2: Palau'Chlor, with the molecular formula C5H7ClN4O4 and a molecular weight of 238.61 g/mol, exhibits a unique structure that contributes to its reactivity as a chlorinating reagent. The molecule contains a guanidine moiety with two electron-withdrawing methoxycarbonyl groups attached to the nitrogen atoms. These electron-withdrawing groups enhance the electrophilicity of the chlorine atom, making it more susceptible to nucleophilic attack. Furthermore, the planar guanidine moiety can potentially act as a directing group in certain reactions, influencing the regioselectivity of the chlorination.

Q3: How selective is Palau'Chlor in its chlorination reactions, and what factors influence its selectivity?

A3: Palau'Chlor exhibits a remarkable degree of selectivity in its chlorination reactions, as evidenced by its ability to target specific positions in complex molecules [, , ]. This selectivity stems from a combination of factors, including:

- Electronic effects: Palau'Chlor preferentially reacts with electron-rich centers in molecules. For example, in porphyrin systems, it selectively chlorinates the meso position over the less electron-rich beta positions [].

Q4: What are the potential advantages of using Palau'Chlor over other chlorinating reagents?

A4: Palau'Chlor offers several advantages over traditional chlorinating reagents like N-chlorosuccinimide (NCS) or elemental chlorine:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)

![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)